3-Fluoropiperidine-3-carbonitrile
Overview
Description
3-Fluoropiperidine-3-carbonitrile: is a fluorinated heterocyclic compound with the molecular formula C6H9FN2 . It is characterized by the presence of a fluorine atom and a nitrile group attached to a piperidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoropiperidine-3-carbonitrile typically involves the fluorination of piperidine derivatives. One common method is the reaction of piperidine with a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) in the presence of a base like potassium carbonate . The reaction is carried out in an organic solvent such as acetonitrile at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions: 3-Fluoropiperidine-3-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like .
Oxidation Reactions: The piperidine ring can be oxidized to form corresponding lactams.
Common Reagents and Conditions:
Substitution: Nucleophiles such as or in the presence of a base.
Reduction: in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products:
Substitution: Formation of substituted piperidines.
Reduction: Formation of 3-fluoropiperidine-3-amine.
Oxidation: Formation of piperidin-3-one derivatives.
Scientific Research Applications
3-Fluoropiperidine-3-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Materials Science: It is employed in the development of novel materials with unique electronic properties.
Biological Research: It serves as a probe in the study of enzyme mechanisms and receptor-ligand interactions
Mechanism of Action
The mechanism of action of 3-Fluoropiperidine-3-carbonitrile depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors . The fluorine atom can enhance the compound’s binding affinity and metabolic stability, making it a valuable component in drug design .
Comparison with Similar Compounds
- 3-Fluoropiperidine-3-carboxylic acid
- 3-Fluoropiperidine-3-methanol
- 3-Fluoropiperidine-3-amine
Uniqueness: 3-Fluoropiperidine-3-carbonitrile is unique due to the presence of both a fluorine atom and a nitrile group, which confer distinct electronic and steric properties. These features make it a versatile intermediate in organic synthesis and a valuable tool in drug discovery .
Properties
IUPAC Name |
3-fluoropiperidine-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9FN2/c7-6(4-8)2-1-3-9-5-6/h9H,1-3,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJVZNKHRRHEQRW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)(C#N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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